molecular formula C24H24N4O3S B14977222 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one

3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one

Cat. No.: B14977222
M. Wt: 448.5 g/mol
InChI Key: ADTJHIYJZVYWIC-UHFFFAOYSA-N
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Description

3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a pteridinone core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a dimethoxyphenyl group and a methylphenylsulfanyl group. The presence of these functional groups imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one typically involves multiple steps, starting from commercially available precursors. One possible synthetic route includes:

    Formation of the pteridinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethoxyphenyl group: This step may involve a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a suitable catalyst.

    Attachment of the methylphenylsulfanyl group: This can be accomplished through a nucleophilic substitution reaction using 2-methylbenzenethiol and a suitable leaving group on the pteridinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving pteridinone derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of the dimethoxyphenyl and methylphenylsulfanyl groups could enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: This compound is structurally related but lacks the pteridinone core and the methylphenylsulfanyl group.

    2-Methylbenzenethiol: This compound contains the methylphenylsulfanyl group but lacks the pteridinone core and the dimethoxyphenyl group.

    Pteridinone derivatives: These compounds share the pteridinone core but may have different substituents.

Uniqueness

3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of both the dimethoxyphenyl and methylphenylsulfanyl groups, along with the pteridinone core, sets it apart from other similar compounds.

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-methylphenyl)methylsulfanyl]pteridin-4-one

InChI

InChI=1S/C24H24N4O3S/c1-16-6-4-5-7-18(16)15-32-24-27-22-21(25-11-12-26-22)23(29)28(24)13-10-17-8-9-19(30-2)20(14-17)31-3/h4-9,11-12,14H,10,13,15H2,1-3H3

InChI Key

ADTJHIYJZVYWIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=NC=CN=C3C(=O)N2CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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